Aspartocin

Lipopeptide SAR Antibiotic structure-activity relationship Membrane-targeting antibiotics

Aspartocin (CAS 4117-65-1) is a naturally occurring lipocyclopeptide antibiotic complex produced by soil actinomycetes, first isolated in 1953 and classified within the amphomycin family of acidic lipopeptides. The aspartocin complex comprises at least three structurally resolved congeners—aspartocins A, B, and C—which share an identical cyclic decapeptide core, cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), and are differentiated exclusively by the structure of their N-terminal fatty acyl side chains.

Molecular Formula C42H64N12O12S2
Molecular Weight 993.2 g/mol
CAS No. 4117-65-1
Cat. No. B1667645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspartocin
CAS4117-65-1
SynonymsAspartocin;  A 8999;  A-8999;  A8999
Molecular FormulaC42H64N12O12S2
Molecular Weight993.2 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CC(=O)N
InChIInChI=1S/C42H64N12O12S2/c1-5-21(4)34-41(65)51-28(16-32(45)57)37(61)49-27(15-31(44)56)38(62)52-29(19-68-67-18-24(43)35(59)48-26(39(63)53-34)14-22-8-10-23(55)11-9-22)42(66)54-12-6-7-30(54)40(64)50-25(13-20(2)3)36(60)47-17-33(46)58/h8-11,20-21,24-30,34,55H,5-7,12-19,43H2,1-4H3,(H2,44,56)(H2,45,57)(H2,46,58)(H,47,60)(H,48,59)(H,49,61)(H,50,64)(H,51,65)(H,52,62)(H,53,63)/t21-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyVIFAMMRBZBWEID-BQGUCLBMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Aspartocin (CAS 4117-65-1): A Calcium-Dependent Lipocyclopeptide Antibiotic Complex for Gram-Positive Research


Aspartocin (CAS 4117-65-1) is a naturally occurring lipocyclopeptide antibiotic complex produced by soil actinomycetes, first isolated in 1953 and classified within the amphomycin family of acidic lipopeptides . The aspartocin complex comprises at least three structurally resolved congeners—aspartocins A, B, and C—which share an identical cyclic decapeptide core, cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), and are differentiated exclusively by the structure of their N-terminal fatty acyl side chains . All aspartocin congeners exhibit calcium-dependent antibacterial activity specifically directed against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) strains, targeting cell wall peptidoglycan biosynthesis via complexation with bactoprenol phosphate (C55-P) .

Why Generic Substitution Fails for Aspartocin: Structural Microheterogeneity and Calcium-Dependent Potency


Substituting aspartocin with a generic 'amphomycin-family lipopeptide' will reliably produce non-equivalent experimental outcomes because the aspartocin complex is structurally microheterogeneous: aspartocins A, B, and C differ in their fatty acid side-chain length and branching (iso-tetradecenoyl, anteiso-tetradecenoyl, and iso-tridecenoyl, respectively) , which directly impacts lipophilicity, target membrane insertion kinetics, and antibacterial potency. Moreover, the antibacterial activity of aspartocins is stringently calcium-dependent, with MIC values shifting over an order of magnitude (e.g., 0.06 to 4 µg/mL for B. subtilis) depending on extracellular Ca²⁺ concentration . Closely related antibiotics such as friulimicin B differ in their exocyclic amino acid residue (Asn1 versus Asp1), yielding distinct calcium-binding and target-engagement properties, while crystallomycin and amphomycin have demonstrated incomplete cross-resistance, confirming that these congeners are not functionally interchangeable .

Aspartocin Technical Evidence: Quantitative Differentiation Against Amphomycin-Class Antibiotics


Fatty-Acyl Side-Chain Identity Defines Aspartocin Congener Potency and Lipophilicity

Within the aspartocin complex, all three congeners (A, B, C) share the identical cyclic decapeptide core but differ exclusively in their N-terminal fatty acyl chain: aspartocin A carries (Z)-13-methyltetradec-3-ene-carbonyl (iso-C15:1 Δ3), aspartocin B carries (+,Z)-12-methyltetradec-3-ene-carbonyl (anteiso-C15:1 Δ3), and aspartocin C carries (Z)-12-methyltridec-3-ene-carbonyl (iso-C14:1 Δ3). These structural differences constitute a mass difference of 14 Da between aspartocins A/B and aspartocin C, which was utilized diagnostically for congener identification . This controlled structural variation within the same peptide core enables systematic investigation of fatty-acyl chain contributions to antibacterial potency and membrane selectivity—a capability not available with single-component lipopeptides such as friulimicin B or laspartomycin C.

Lipopeptide SAR Antibiotic structure-activity relationship Membrane-targeting antibiotics

Calcium-Dependent MIC Shift Quantifies Aspartocin Potency Modulation by Physiological Cation Levels

Aspartocin D antibacterial activity is strictly calcium-dependent. Against B. subtilis, MIC values range from 0.06 µg/mL (at 2.5 mM Ca²⁺) to 4 µg/mL (at 0.125 mM Ca²⁺), representing a 67-fold potency shift. Against S. aureus, MIC values range from 0.25 µg/mL (2.5 mM Ca²⁺) to 8 µg/mL (0.125 mM Ca²⁺), representing a 32-fold shift . Under standardized assay conditions (presumed 1.25 mM Ca²⁺), aspartocin D exhibits MICs of 0.125 µg/mL against B. subtilis and 0.5 µg/mL against S. aureus . This pronounced calcium dependence is a hallmark of the amphomycin-aspartocin lipopeptide class, distinguishing it from calcium-independent antibiotics such as friulimicin B (which, although structurally related, maintains activity at lower calcium concentrations due to its Asn1 exocyclic residue) .

Calcium-dependent antibiotics MIC determination Gram-positive antibacterial screening

Aspartocin D and Amphomycin Share a Dual Mechanism of C55-P Sequestration and UptA Transporter Inhibition

A 2024 study from the University of Oxford demonstrated that both aspartocin D and amphomycin inhibit the function of the UptA transporter—a flippase responsible for recycling undecaprenyl phosphate (C55-P) across the bacterial membrane—by directly out-competing the substrate for protein binding, in addition to their established propensity to form a stable complex with free C55-P . This dual mechanism (substrate sequestration plus transporter inhibition) distinguishes aspartocin D from daptomycin, which exerts bactericidal activity primarily through calcium-dependent membrane depolarization and pore formation rather than C55-P cycle disruption. The study confirmed that aspartocin D inhibits UptA at concentrations consistent with its antibacterial MIC values.

Cell wall biosynthesis inhibition Bactoprenol phosphate targeting Undecaprenyl phosphate recycling

Aspartocins B and C Exhibit Potent Anti-MRSA Activity Across Multiple Clinical Strains

Aspartocins B and C, rediscovered as the major components of the crystallomycin complex, were shown to possess considerable Ca²⁺-dependent activity against Gram-positive bacteria including five distinct MRSA strains . The peptide core of aspartocins B and C is identical, Asp1-cyclo(Dab2-Pip3-MeAsp4-Asp5-Gly6-Asp7-Gly8-Dab9-Val10-Pro11-), differing only in the N-acyl moiety (anteiso-pentadecenoyl for aspartocin B, iso-tetradecenoyl for aspartocin C). The producing strain was identified as Streptomyces griseorubens. Activity against multiple MRSA strains positions aspartocins B and C as valuable research tools for studying structure-activity relationships against clinically relevant multidrug-resistant pathogens, a profile that not all amphomycin-family members necessarily share against contemporary resistant isolates.

MRSA antibacterial activity Multidrug-resistant Gram-positive pathogens Calcium-dependent lipopeptide screening

Aspartocin Contains Non-Proteinogenic Amino Acid Markers Enabling Analytical Authentication

The aspartocin complex contains a set of characteristic non-proteinogenic amino acids—D-α-pipecolic acid, α,β-methylaspartic acid, and α,β-diaminobutyric acid (Dab)—that serve as definitive analytical markers for identity confirmation and purity assessment . All three aspartocin congeners share the same cyclic decapeptide core containing two D-amino acid residues with all-trans peptide bond geometry including two tertiary amide bonds, a structural feature that distinguishes aspartocins from laspartomycin C (which contains diaminopropionic acid instead of diaminobutyric acid for side-chain branching and has an acidic rather than amphoteric peptide region) . The Dab residue at position 2 specifically participates in cyclization via its β-amino group, confirmed by ESI-MSMS fragmentation .

Lipopeptide quality control Non-proteinogenic amino acid analysis Antibiotic authentication

Recommended Research and Procurement Use Cases for Aspartocin (CAS 4117-65-1)


Systematic Lipopeptide SAR: Fatty-Acyl Chain Structure–Activity Relationship Studies

The aspartocin complex provides three structurally defined congeners (A, B, C) with graded fatty-acyl chain lengths and branching patterns (iso-C15:1, anteiso-C15:1, iso-C14:1) on an identical cyclic decapeptide core . This built-in structural diversity makes the aspartocin complex uniquely suited for structure–activity relationship studies aimed at correlating lipid tail structure with antibacterial potency, membrane insertion kinetics, and target (C55-P) binding affinity—without the confounding variable of peptide core variation present when comparing across different lipopeptide classes.

Calcium-Dependent Antibiotic Mechanism Studies: C55-P Cycle and UptA Transporter Pharmacology

Aspartocin D's steep calcium-dependent MIC gradient (67-fold shift in B. subtilis across 0.125–2.5 mM Ca²⁺) and its validated dual mechanism—direct C55-P complexation plus UptA transporter inhibition —make it an ideal probe for dissecting the role of divalent cations in lipopeptide pharmacodynamics. Researchers investigating undecaprenyl phosphate recycling pathways or screening for inhibitors of C55-P–protein interactions will find aspartocin D a mechanistically well-characterized positive control that is pharmacologically distinct from both daptomycin (membrane depolarizer) and friulimicin B (C55-P complexation without confirmed UptA inhibition).

Anti-MRSA Drug Discovery: Screening Against Multidrug-Resistant Gram-Positive Pathogens

Aspartocins B and C have demonstrated confirmed Ca²⁺-dependent activity against five distinct MRSA clinical strains with documented incomplete cross-resistance to amphomycin . For antibiotic discovery programs targeting multidrug-resistant Gram-positive infections, aspartocins B and C provide validated screening hits with a resistance profile that partially evades existing amphomycin-resistance determinants—offering a starting scaffold for medicinal chemistry optimization that is differentiated from both the amphomycin and daptomycin chemotypes.

Quality Control and Authentication of Lipopeptide Antibiotic Batches

The presence of characteristic non-proteinogenic amino acid residues—D-α-pipecolic acid, α,β-methylaspartic acid, and α,β-diaminobutyric acid—provides definitive analytical markers for aspartocin identity confirmation . These markers enable unambiguous discrimination of aspartocin from closely related amphomycin-class antibiotics (amphomycin, friulimicin, laspartomycin, crystallomycin) via HPLC-MS, amino acid analysis, or NMR, supporting procurement quality assurance workflows in both academic and industrial settings where batch-to-batch compositional consistency is critical for reproducible experimental results.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aspartocin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.